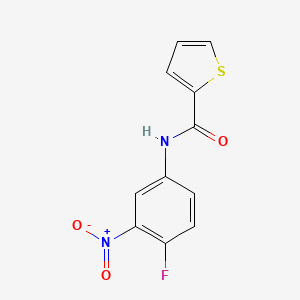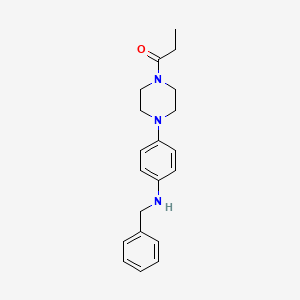![molecular formula C14H12BrFO2 B5809597 {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol, also known as BFMP, is a chemical compound with a molecular formula of C14H12BrFO2. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in lab experiments is its potential therapeutic properties. {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may be useful in the development of new treatments for inflammatory and neurodegenerative diseases. However, one limitation of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol. One area of research is the development of new formulations of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol and to identify its potential therapeutic targets. Finally, clinical trials are needed to determine the safety and efficacy of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in humans.
Métodos De Síntesis
The synthesis of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then reduced using sodium borohydride to yield {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol.
Aplicaciones Científicas De Investigación
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBCKFAHWSVENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090306.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)